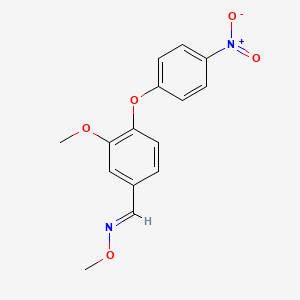

![molecular formula C18H22N2O2 B5594063 N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B5594063.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that can include modifications and functionalizations of the quinoline moiety. For instance, the synthesis of similar compounds has been achieved through palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, leading to the formation of furo[3,2-c]quinolin-4(5H)-one derivatives (Lindahl et al., 2006). This example demonstrates the potential methodologies that could be adapted for the synthesis of N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide, involving strategic cyclization and functional group manipulation.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide often features intricate arrangements contributing to their reactivity and properties. For instance, the crystal structure and conformation analysis of linomide, a quinoline-3-carboxamide, revealed specific conformations and intramolecular hydrogen bonding patterns that influence its chemical behavior (Dasari & Srikrishnan, 2002). These insights into molecular conformation can inform the understanding of N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide's structure.

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, displaying a range of properties due to their diverse functional groups. For example, quinoline-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, indicating the potential for significant biological activity (Mahesh et al., 2011). This highlights the chemical reactivity and potential application areas for compounds with similar structural features.

Applications De Recherche Scientifique

Antitubercular and Antimicrobial Agents

Synthesis and Antitubercular Evaluation : A study on novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, synthesized through CeCl(3)·7H(2)O-NaI catalyzed one-pot condensation, demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, with certain derivatives showing most activity with MIC 3.13 μg/mL (Kantevari et al., 2011).

Novel Pyrazolo[3,4-d]pyrimidine Derivatives : This research focused on the synthesis of novel derivatives as potential antimicrobial agents, indicating the versatility of quinoline derivatives in developing new therapeutic agents (Holla et al., 2006).

Cancer Research and Therapeutic Applications

- Design, Synthesis, and Biological Evaluation : A study on quinoline-based SGI-1027 derivatives as inhibitors of DNA methyltransferase (DNMT) highlighted the potential of quinoline derivatives in epigenetic modulation, showing that certain derivatives possessed cytotoxicity against leukemia cells and induced re-expression of a reporter gene in leukemia KG-1 cells, suggesting a role in cancer therapy (Rilova et al., 2014).

Neurological and Psychological Disorders

- Quinoxalin-2-Carboxamides as 5-HT3 Receptor Antagonists : A novel series of quinoxalin-2-carboxamides were synthesized and evaluated for their 5-HT3 receptor antagonisms, suggesting their potential use in managing depression (Mahesh et al., 2010).

Environmental and Biological Monitoring

- Biomonitoring of Heterocyclic Aromatic Amine Metabolites : The development of biomonitoring procedures for the analysis and quantification of heterocyclic aromatic amine metabolites in human urine offers insight into the environmental and health impacts of these compounds, further illustrating the broad spectrum of quinoline derivatives' applications (Stillwell et al., 1999).

Propriétés

IUPAC Name |

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-20(18(22)13-7-3-2-4-8-13)12-15-11-14-9-5-6-10-16(14)19-17(15)21/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWFNMBKPTVBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

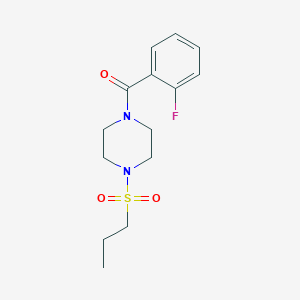

![N-ethyl-2-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5593980.png)

![4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)

![ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5593994.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)

![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5594009.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5594017.png)

![4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone](/img/structure/B5594026.png)

![N-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5594032.png)

![2-methyl-4-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5594045.png)

![(3R*,5R*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5594051.png)

![ethyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B5594071.png)

![2-[(2,4-dimethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5594076.png)